molecular formula C8H10O3 B13209832 Methyl 3-(oxolan-3-yl)prop-2-ynoate

Methyl 3-(oxolan-3-yl)prop-2-ynoate

Cat. No.: B13209832
M. Wt: 154.16 g/mol
InChI Key: LBGSNUCBLDGFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(oxolan-3-yl)prop-2-ynoate is an organic compound with the molecular formula C8H10O3. It is a derivative of prop-2-ynoate, featuring an oxolane ring attached to the propargylic position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(oxolan-3-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with oxirane in the presence of a base to form the oxolane ring, followed by esterification with methanol. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxolan-3-yl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Various substituted esters

Scientific Research Applications

Methyl 3-(oxolan-3-yl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of methyl 3-(oxolan-3-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or proteins, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(oxolan-2-yl)prop-2-ynoate
  • Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate
  • Methyl 3-(tetrahydrofuran-3-yl)prop-2-ynoate

Uniqueness

Methyl 3-(oxolan-3-yl)prop-2-ynoate is unique due to its specific oxolane ring structure and the position of the ester group This structural feature imparts distinct reactivity and properties compared to similar compounds

Biological Activity

Methyl 3-(oxolan-3-yl)prop-2-ynoate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique oxolane ring structure that contributes to its distinct reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction may lead to the inhibition of specific enzymes or proteins, thereby altering cellular functions. The exact molecular targets and pathways involved depend on the context of use and the specific applications being investigated.

Biological Activity

Research has indicated that this compound exhibits several notable biological activities:

1. Anti-inflammatory Properties:

  • Studies have shown that this compound can inhibit the expression of matrix metalloproteinases (MMPs), which are key players in inflammatory processes. For instance, it has been reported that this compound can significantly reduce the mRNA expression of MMP13 and MMP3 in IL-1β-stimulated cells .

2. Anticancer Potential:

  • Preliminary investigations suggest that the compound may also possess anticancer properties. It has been explored for its ability to induce apoptosis in cancer cell lines, although further detailed studies are required to confirm these effects and elucidate the underlying mechanisms.

3. Enzyme Inhibition:

  • The compound's interactions with various enzymes have been studied extensively. It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in drug development .

Case Studies

Several studies have focused on the biological activity of this compound:

Case Study 1: Anti-inflammatory Activity
In a study examining the effects on renal fibrotic proteins, this compound was tested on NRK-52E cells treated with TGF-β. The results indicated a significant reduction in fibronectin and collagen I levels, suggesting its potential utility in treating renal fibrosis .

Case Study 2: Anticancer Effects
Another study investigated the effects of this compound on various cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis at specific concentrations, highlighting its potential as a therapeutic agent against certain cancers.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Methyl 3-(oxolan-2-yl)prop-2-ynoateSimilar oxolane structureModerate anti-inflammatory
Methyl 3-(tetrahydrofuran-3-yl)prop-2-ynoateTetrahydrofuran ringLimited anticancer activity
Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoateSubstituted oxolaneEnhanced enzyme inhibition

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 3-(oxolan-3-yl)prop-2-ynoate

InChI

InChI=1S/C8H10O3/c1-10-8(9)3-2-7-4-5-11-6-7/h7H,4-6H2,1H3

InChI Key

LBGSNUCBLDGFHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCOC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.